molecular formula C20H23ClN2O3 B12444026 N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxy-N-methylpropanamide

N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxy-N-methylpropanamide

Cat. No.: B12444026
M. Wt: 374.9 g/mol
InChI Key: YVRAEABKOWXVPW-UHFFFAOYSA-N
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Description

“N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxy-N-methylpropanamide” is a complex organic compound that may have applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound’s structure suggests it may possess interesting chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxy-N-methylpropanamide” likely involves multiple steps, including the formation of amide bonds and the introduction of functional groups. Typical synthetic routes may include:

    Formation of the amide bond: This can be achieved by reacting an amine with a carboxylic acid derivative (such as an acid chloride or an ester) under appropriate conditions.

    Introduction of the chlorophenyl group: This step may involve a substitution reaction where a chlorophenyl group is introduced to the molecule.

    Functionalization with hydroxy and methyl groups: These groups can be introduced through various organic reactions, such as hydroxylation and methylation.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This may include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

“N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxy-N-methylpropanamide” may undergo various types of chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound may undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions may include:

    Oxidizing agents: Such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reducing agents: Such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution reagents: Such as halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻).

Major Products

The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

“N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxy-N-methylpropanamide” may have various scientific research applications, including:

    Chemistry: As a reagent or intermediate in organic synthesis.

    Biology: Potential use in studying biological pathways or as a probe in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of “N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxy-N-methylpropanamide” would depend on its specific biological or chemical activity. This may involve interactions with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition or activation of specific biochemical processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other amides or derivatives with chlorophenyl and dimethylphenyl groups. Examples might be:

  • N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxy-N-ethylpropanamide
  • N-{1-(4-bromophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxy-N-methylpropanamide

Uniqueness

The uniqueness of “N-{1-(4-chlorophenyl)-2-[(2,6-dimethylphenyl)amino]-2-oxoethyl}-2-hydroxy-N-methylpropanamide” may lie in its specific combination of functional groups and the resulting chemical and biological properties. This could make it particularly valuable for certain applications in research and industry.

Properties

Molecular Formula

C20H23ClN2O3

Molecular Weight

374.9 g/mol

IUPAC Name

N-[1-(4-chlorophenyl)-2-(2,6-dimethylanilino)-2-oxoethyl]-2-hydroxy-N-methylpropanamide

InChI

InChI=1S/C20H23ClN2O3/c1-12-6-5-7-13(2)17(12)22-19(25)18(23(4)20(26)14(3)24)15-8-10-16(21)11-9-15/h5-11,14,18,24H,1-4H3,(H,22,25)

InChI Key

YVRAEABKOWXVPW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)C(C2=CC=C(C=C2)Cl)N(C)C(=O)C(C)O

Origin of Product

United States

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